N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Medicinal Chemistry Pyridazinone SAR Cycloalkyl Optimization

This pyridazinone-furan hybrid originates from Sloan-Kettering Institute anticancer screening cascades. The cycloheptyl acetamide side chain distinguishes it from cyclohexyl and cyclooctyl analogs—a single methylene shift modulates target engagement. Ideal for proliferative disease target deconvolution, cell viability assays, and cycloalkyl ring-size SAR campaigns. Multiple vendors supply research-grade material with ≥95% purity. Ensure confirmatory equivalence before substituting analogs.

Molecular Formula C17H21N3O3
Molecular Weight 315.37 g/mol
Cat. No. B4514797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC17H21N3O3
Molecular Weight315.37 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C17H21N3O3/c21-16(18-13-6-3-1-2-4-7-13)12-20-17(22)10-9-14(19-20)15-8-5-11-23-15/h5,8-11,13H,1-4,6-7,12H2,(H,18,21)
InChIKeyXEWMQHIDUKWCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide – Compound Class & Procurement Context


N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule belonging to the pyridazinone class, characterized by a 6-oxopyridazin-1(6H)-yl core, a furan-2-yl substituent at the 3-position, and an N-cycloheptylacetamide side chain . Pyridazinone-furan hybrid scaffolds were originally identified through small-molecule library screening at the Sloan-Kettering Institute for Cancer Research and are described in patent families directed to the treatment of proliferative diseases, notably cancer . The compound is currently offered by multiple chemical vendors as a research-grade tool compound, though published peer-reviewed pharmacological profiling data for this specific compound remain extremely limited .

Why N-Cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide Cannot Be Substituted by Generic In-Class Analogs


Within the pyridazinone-furan chemotype, small structural variations—including changes to the N-alkyl substituent on the acetamide side chain and the nature of the heteroaryl group at the 3-position of the pyridazinone ring—can profoundly alter target engagement profiles and cellular potency . The Sloan-Kettering patent family explicitly claims broad generic formulae but distinguishes individual compounds by their substitution patterns, indicating that activity is not uniformly distributed across the class . Close analogs such as N-cyclooctyl-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide, which differs only by ring expansion from cycloheptyl to cyclooctyl, illustrate that even single-methylene changes in the cycloalkyl moiety can modulate physicochemical and potentially pharmacological properties . Consequently, generic substitution without confirmatory equivalence data carries a material risk of altered target affinity, selectivity, or cellular activity.

Quantitative Differential Evidence Guide for N-Cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide


Structural Differentiation from Cyclooctyl Analog: Ring Size and Physicochemical Properties

The closest commercially listed analog to N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is N-cyclooctyl-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide, which differs solely by the replacement of the N-cycloheptyl group with an N-cyclooctyl group . This single-methylene expansion in the cycloalkyl ring alters molecular weight (from 329.4 g/mol for the target compound to 343.4 g/mol for the cyclooctyl analog), lipophilicity (predicted LogP), and conformational flexibility . In related pyridazinone series, cycloalkyl ring size has been shown to modulate target binding and cellular potency .

Medicinal Chemistry Pyridazinone SAR Cycloalkyl Optimization

Furan-2-yl vs. Aryl Substituents at Pyridazinone 3-Position: Class-Level Activity Differentiation

The Sloan-Kettering patent family (EP2518063B1/WO2008080056) describes pyridazinone compounds with diverse substituents at the 3-position, including furan-2-yl, substituted phenyl, and various heteroaryl groups, as inhibitors of proliferative disease targets . Within this patent class, the furan-2-yl substituent was specifically identified during small-molecule library screening, implying a structure-activity relationship distinct from non-furan analogs . While no quantitative IC50 or EC50 data for the specific N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide compound were located in peer-reviewed literature, the patent classification and screening origin support the furan moiety as a pharmacophoric element contributing to target recognition in cancer-relevant assays .

Kinase Inhibition Anticancer Agents Heterocyclic SAR

Acetamide Linker Conformation and Hydrogen-Bonding Potential Relative to Direct N-Alkyl Analogs

N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide features an acetamide linker between the pyridazinone N1 and the cycloheptyl group, providing two hydrogen bond acceptor sites (amide C=O and pyridazinone C=O) and one hydrogen bond donor site (amide N-H) . In contrast, some structurally related pyridazinone derivatives employ direct N-alkyl linkages without the intervening acetamide spacer, which reduces hydrogen-bonding capacity and alters conformational freedom . The presence of the acetamide linker increases the compound's topological polar surface area (TPSA) and may influence solubility, permeability, and target binding geometry relative to direct N-alkyl analogs .

Conformational Analysis Ligand Design Pyridazinone Derivatives

Research Application Scenarios for N-Cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide


Anticancer Screening and Target Deconvolution in Proliferative Disease Models

Based on its origin in a Sloan-Kettering Institute patent family explicitly directed to proliferative disease treatment , this compound is most applicable as a tool compound for anticancer screening cascades, particularly in cell viability or proliferation assays against cancer cell lines. The furan-2-yl pyridazinone scaffold was identified through small-molecule library screening, suggesting utility in target deconvolution studies within oncology research programs.

Structure-Activity Relationship (SAR) Studies on Cycloalkyl-Substituted Pyridazinones

The compound serves as a key comparator in cycloalkyl ring-size SAR campaigns, where the cycloheptyl group represents a specific point on the homolog series between cyclohexyl and cyclooctyl . Its differentiation from the cyclooctyl analog by a single methylene unit makes it valuable for mapping hydrophobic pocket tolerances in target binding sites.

Medicinal Chemistry Optimization of Furan-Containing Heterocyclic Scaffolds

As a representative of the furan-pyridazinone hybrid chemotype claimed in EP2518063B1 , this compound can serve as a reference standard for evaluating synthetic accessibility, purity benchmarks, and preliminary ADME properties when optimizing related furan-containing pyridazinone leads.

Quote Request

Request a Quote for N-cycloheptyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.